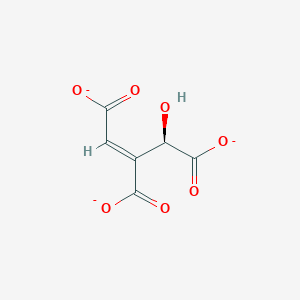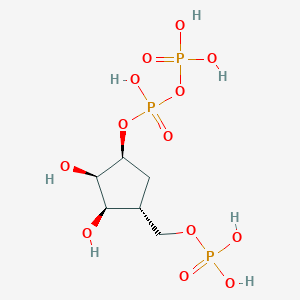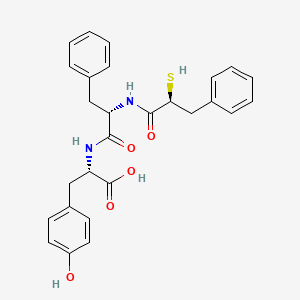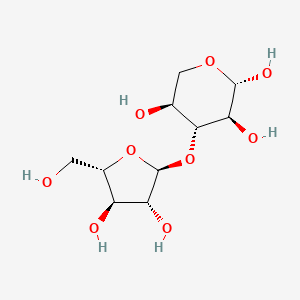
Ara-alpha(1,3)-xyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ara-alpha(1,3)-xyl is a complex carbohydrate compound that consists of arabinose and xylose units linked through alpha(1,3) glycosidic bonds. This compound is a type of polysaccharide that is often found in plant cell walls and has various biological and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ara-alpha(1,3)-xyl typically involves the enzymatic or chemical polymerization of arabinose and xylose monomers. Enzymatic synthesis is often preferred due to its specificity and efficiency. Enzymes such as glycosyltransferases catalyze the formation of the alpha(1,3) glycosidic bonds under mild conditions, typically in aqueous solutions at neutral pH and moderate temperatures.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria or fungi that produce the necessary enzymes are cultured in bioreactors. The fermentation process is optimized to maximize the yield of the desired polysaccharide. After fermentation, the polysaccharide is extracted and purified using techniques such as precipitation, filtration, and chromatography.
化学反応の分析
Types of Reactions: Ara-alpha(1,3)-xyl can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar units can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine water can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under basic conditions.
Substitution: Acetylation can be performed using acetic anhydride in the presence of a catalyst like pyridine.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Acetylated or methylated derivatives.
科学的研究の応用
Ara-alpha(1,3)-xyl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and behavior of polysaccharides.
Biology: It is used to investigate the role of polysaccharides in plant cell wall structure and function.
Industry: It is used in the production of biodegradable materials and as a thickening agent in food and cosmetic products.
作用機序
The mechanism by which Ara-alpha(1,3)-xyl exerts its effects is primarily through its interaction with other biomolecules. The polysaccharide can form hydrogen bonds and other non-covalent interactions with proteins, lipids, and other carbohydrates. These interactions can influence the structural integrity and functionality of cell walls, as well as modulate the activity of enzymes and other proteins.
類似化合物との比較
Beta(1,3)-glucan: A polysaccharide with beta(1,3) glycosidic bonds, commonly found in fungal cell walls.
Alpha(1,4)-glucan: A polysaccharide with alpha(1,4) glycosidic bonds, such as starch.
Xylan: A polysaccharide composed of xylose units linked by beta(1,4) glycosidic bonds.
Comparison: Ara-alpha(1,3)-xyl is unique due to its specific alpha(1,3) linkage, which imparts different structural and functional properties compared to other polysaccharides. For example, beta(1,3)-glucan has a different three-dimensional structure and biological activity, while alpha(1,4)-glucan and xylan have different solubility and mechanical properties.
特性
分子式 |
C10H18O9 |
|---|---|
分子量 |
282.24 g/mol |
IUPAC名 |
(2S,3S,4R,5S)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C10H18O9/c11-1-4-5(13)6(14)10(18-4)19-8-3(12)2-17-9(16)7(8)15/h3-16H,1-2H2/t3-,4-,5-,6+,7-,8+,9-,10-/m0/s1 |
InChIキー |
XAQWBYJKZNCZPL-BAUARHHTSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O)O |
正規SMILES |
C1C(C(C(C(O1)O)O)OC2C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)
![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
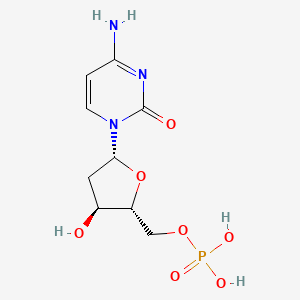
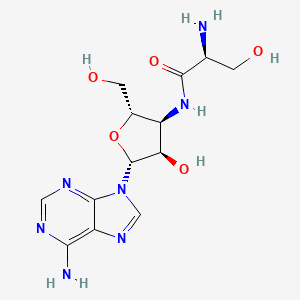
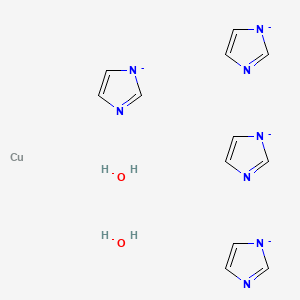
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)
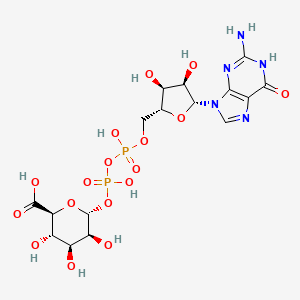

![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
